molecular formula C15H13ClO2 B1455356 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid CAS No. 101096-04-2

2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid

Cat. No. B1455356
M. Wt: 260.71 g/mol
InChI Key: OPUMJIWTLRPCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid, also known as 4-chlorophenyl-2-p-tolylacetate or 4-CPTA, is an organic compound used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is used as an intermediate in the preparation of several drugs, such as the antiepileptic drug lamotrigine. Additionally, 4-CPTA has been studied for its potential applications in the treatment of cancer, diabetes, and other diseases.

Scientific Research Applications

Enzyme Inhibition and Pharmacological Profile

2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid and its derivatives have been studied for their pharmacological properties, notably as inhibitors of cyclo-oxygenase and 5-lipoxygenase enzymes. A study on a pyrrolizine derivative of this compound demonstrated significant anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal models, making it a potential candidate for various therapeutic applications (Laufer et al., 1994).

Herbicide Degradation and Environmental Protection

Research has also focused on the degradation and mineralization of chlorophenoxy acetic acids, such as 2,4-Dichlorophenoxyacetic acid, a herbicide structurally similar to 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid. Advanced oxidation processes like the photo-electro/Persulfate/nZVI process have been optimized for environmental protection, indicating the significance of these compounds and their derivatives in environmental science (Mehralipour & Kermani, 2021).

Immunostimulatory Activity

Preliminary research on related chemical structures has revealed immunostimulatory activities in mouse models, showing potential in cancer treatment and immunology. For instance, 3-(p-chlorophenyl)-2,3-dihydro-3-hydroxythiazolo[3,2-α]-benzimidazole-2-acetic acid significantly increased anti-SRBC response and anti-leukemia resistance, indicating the potential of 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid derivatives in medical research (Tagliabue et al., 1978).

Chemical Analysis and Detection Techniques

Methods have been developed for the precise detection and analysis of similar compounds in biological fluids, which is crucial for pharmacokinetic studies and clinical monitoring. For example, a gas-liquid chromatographic method was established for determining 2-(o-chlorophenyl)-2-(p-chlorophenyl)-acetic acid in human blood and urine (Guilford et al., 1980).

properties

IUPAC Name

2-(4-chlorophenyl)-2-(4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-10-2-4-11(5-3-10)14(15(17)18)12-6-8-13(16)9-7-12/h2-9,14H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUMJIWTLRPCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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